molecular formula C13H11N3O2 B13754504 Urea, N,N'-diphenyl-N-nitroso- CAS No. 60285-31-6

Urea, N,N'-diphenyl-N-nitroso-

Cat. No.: B13754504
CAS No.: 60285-31-6
M. Wt: 241.24 g/mol
InChI Key: OCRGVJSSFMUOIH-UHFFFAOYSA-N
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Description

Urea, N,N’-diphenyl-N-nitroso- is an organic compound with the molecular formula C13H11N3O2 It is a derivative of urea where the nitrogen atoms are substituted with phenyl groups and a nitroso group

Preparation Methods

The synthesis of Urea, N,N’-diphenyl-N-nitroso- typically involves the reaction of N,N’-diphenylurea with nitrosating agents. One common method is the reaction of N,N’-diphenylurea with sodium nitrite in the presence of an acid, such as hydrochloric acid, which facilitates the nitrosation process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product .

Chemical Reactions Analysis

Urea, N,N’-diphenyl-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .

Scientific Research Applications

Urea, N,N’-diphenyl-N-nitroso- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N,N’-diphenyl-N-nitroso- involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in its action are still under investigation, but they likely include interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to Urea, N,N’-diphenyl-N-nitroso- include:

Urea, N,N’-diphenyl-N-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60285-31-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

1-nitroso-1,3-diphenylurea

InChI

InChI=1S/C13H11N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h1-10H,(H,14,17)

InChI Key

OCRGVJSSFMUOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O

Origin of Product

United States

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